molecular formula C12H15NO4 · C12H23N B612851 Z-N-ME-DL-Ala-OH dcha CAS No. 91738-83-9

Z-N-ME-DL-Ala-OH dcha

Cat. No.: B612851
CAS No.: 91738-83-9
M. Wt: 418.58
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“Z-N-ME-DL-Ala-OH dcha” is a chemical compound used for research and development . It is also known by other names such as N-Me-Cbz-alanine, Z-N-Me-DL-Ala-OH, Z-N-ME-DL-ALANINE DCHA, Cbz-N-Methyl-DL-alanine, N-(Benzyloxycarbonyl)-N-methyl-DL-alanine, and N-Methyl-N-[(phenylmethoxy)carbonyl]alanine .


Synthesis Analysis

The synthesis of “this compound” is typically performed for research purposes. Companies like Creative Peptides offer this compound for research and also provide custom peptide synthesis, process development, and GMP manufacturing .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It has a molecular formula of C24H38N2O4. More detailed structural analysis would require specific spectroscopic data or crystallographic studies.

Scientific Research Applications

Adsorption Properties and Synthesis

  • Facile Synthesis and Adsorption Properties : Zn3(OH)2V2O7·2H2O nanocables, synthesized using DL-Alanine (DL-Ala), demonstrate effective adsorption behavior for organic dyes in aqueous solutions. DL-Ala plays a critical role as a coordinating ligand and structure-directing agent in the formation of these nanocables, highlighting its importance in materials synthesis and environmental applications (Wang et al., 2021).

Photocatalysis

  • Enhanced Photocatalytic Activity : F-doped ZnO nano- and meso-crystals synthesized via a hydrothermal approach, which could include DL-Alanine in the process, show enhanced photocatalytic activity for diclofenac degradation. This indicates the potential role of DL-Alanine in improving materials for environmental cleanup and water treatment technologies (Vitiello et al., 2020).

Chemiluminescence Spectroscopy

  • Thermal Chemiluminescence of Amino Acids : The thermal chemiluminescence spectra of various amino acids, including alanine, when in the form of dicyclohexylamine (DCHA) salts, reveal unique luminescent properties. This has implications for identifying chemical groups in molecules and could be applied in analytical chemistry and materials science (Yamada et al., 2012).

Biochemical Research

  • Kinetic Mechanism and Inhibition Studies : Research on Mycobacterium tuberculosis d‐alanine:d‐alanine ligase and its interaction with antibiotics like d-cycloserine (DCS) provides insights into the enzyme's kinetic mechanism. Such studies are crucial for developing new antibacterial agents and understanding bacterial resistance mechanisms (Prosser & Carvalho, 2013).

DNA Research

  • Stabilization of DNA Conformations : Research on (dG-dC)n.(dG-dC)n converted to the Z conformer and stabilized by crosslinking with DL-diepoxybutane (DEB) reveals the potential for stabilizing specific DNA sequences. This has implications for genetic research and understanding the structure and function of DNA in different organisms (Castleman et al., 1983).

Nanotechnology and Materials Science

  • Electrodeposition and Materials Characterization : Studies on electrodeposition of Zn in various electrolytes, possibly involving DL-Alanine, contribute to our understanding of materials science, particularly in the context of creating dendrite-free zinc films. This is significant for the development of better energy storage devices and advanced materials (Xu et al., 2015).

Mechanism of Action

The mechanism of action of “Z-N-ME-DL-Ala-OH dcha” is not specified in the search results. This compound is used for research purposes, and its specific effects would depend on the context of the research .

Safety and Hazards

The safety data sheet (SDS) for “Z-N-ME-DL-Ala-OH dcha” indicates that it is for research and development use only, under the supervision of a technically qualified individual .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.C12H23N/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,9H,8H2,1-2H3,(H,14,15);11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGOEFBRIGKCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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